3-Fluoro-2-morpholinophenol

Description

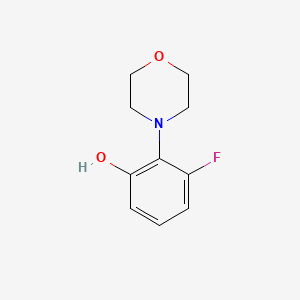

3-Fluoro-2-morpholinophenol is a fluorinated aromatic compound featuring a hydroxyl group, a fluorine atom, and a morpholino substituent on a phenolic ring. The morpholino group (a six-membered ring containing one nitrogen and one oxygen atom) introduces unique electronic and steric properties, distinguishing it from simpler halogenated phenols. Its structure combines polar functional groups (hydroxyl and morpholino) with a fluorine atom, which may enhance bioavailability, solubility, and reactivity in specific applications .

Properties

IUPAC Name |

3-fluoro-2-morpholin-4-ylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FNO2/c11-8-2-1-3-9(13)10(8)12-4-6-14-7-5-12/h1-3,13H,4-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKKSLSBDBSCOJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(C=CC=C2F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-2-morpholinophenol can be achieved through several methods. One common approach involves the reaction of 3-fluorophenol with morpholine under specific conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to facilitate the substitution of the hydroxyl group with the morpholine ring .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can enhance the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-2-morpholinophenol undergoes various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

Reduction: The compound can be reduced to form corresponding hydroxy derivatives.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) and various alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydroxy derivatives. Substitution reactions can lead to a variety of functionalized phenols .

Scientific Research Applications

Chemical Properties and Structure

Chemical Formula : C10H12FNO2

Molecular Weight : 197.21 g/mol

IUPAC Name : 3-fluoro-2-morpholin-4-ylphenol

SMILES Notation : C1COCCN1C2=C(C=CC=C2F)O

The compound consists of a phenol ring substituted with a fluorine atom at the third position and a morpholine ring at the second position. This configuration enhances its reactivity and stability, making it a valuable building block in organic synthesis.

Chemistry

3-Fluoro-2-morpholinophenol is primarily utilized as a building block in organic synthesis , particularly in the Suzuki-Miyaura coupling reaction. This reaction is crucial for forming carbon-carbon bonds, which are fundamental in constructing complex organic molecules. Its unique structure allows for selective reactivity, making it a preferred choice for synthesizing various derivatives.

Biology

Research indicates that this compound exhibits potential biological activities , including:

- Antimicrobial Properties : Studies have demonstrated significant antimicrobial efficacy against various bacterial strains, as indicated by inhibition zones in agar diffusion assays.

- Anticancer Activity : Preliminary investigations into its effect on cancer cell lines suggest that it may inhibit cancer cell proliferation through specific biochemical pathways.

Medicine

In medicinal chemistry, this compound is being explored for its potential in drug development . Its structural characteristics make it a candidate for designing new pharmaceuticals aimed at treating diseases such as cancer and infections caused by resistant bacterial strains. The compound's interaction with biological targets is being studied to optimize therapeutic efficacy.

Industry

The compound also finds applications in the development of advanced materials , including polymers and coatings. Its chemical stability and reactivity make it suitable for creating materials with enhanced properties, such as improved durability and resistance to environmental factors.

Antimicrobial Efficacy Study

A study assessed the effectiveness of this compound against several bacterial strains. The results indicated notable inhibition zones, suggesting potent antimicrobial activity. This finding positions the compound as a promising candidate for developing new antimicrobial agents.

Cancer Cell Line Studies

Research conducted on various cancer cell lines revealed that this compound could inhibit cell growth effectively. Mechanistic studies are ongoing to elucidate the pathways involved in this inhibition, which may lead to the development of new anticancer therapies.

Summary Table of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Antimicrobial | Significant inhibition of bacterial growth | |

| Anticancer | Inhibition of cancer cell proliferation | |

| Drug Development | Potential use in designing new pharmaceuticals |

Mechanism of Action

The mechanism by which 3-Fluoro-2-morpholinophenol exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Analogues with Halogen and Hydroxyl Groups

- 3-Fluoro-2-methylphenol (CAS: Not provided): Structure: Features a hydroxyl group, fluorine, and methyl substituent at positions 2 and 3 on the benzene ring. Key Differences: The methyl group is smaller and less polar than the morpholino group in 3-Fluoro-2-morpholinophenol. This reduces steric hindrance and alters solubility (e.g., lower molecular weight, ~142.14 vs. ~213.23 for the morpholino derivative). Applications: Primarily used as a chemical intermediate in organic synthesis .

Compounds with Morpholino Substituents

- 2-(2-((3-Chlorophenoxy)methyl)morpholino)acetamide (CAS: 1706459-63-3): Structure: Contains a morpholino ring linked to a chlorophenoxy methyl group and an acetamide. Key Differences: The acetamide and chlorophenoxy groups introduce additional hydrogen-bonding and electron-withdrawing effects, unlike the hydroxyl group in this compound. This compound’s larger size (MW: 284.74) may limit solubility in polar solvents compared to the target compound .

Fluorinated Aromatic Ketones

- 3-Fluorophenylacetone (CAS: 1737-19-5): Structure: A ketone substituent (-COCH3) attached to a fluorophenyl ring. Key Differences: The ketone group is strongly electron-withdrawing, which deactivates the aromatic ring more significantly than the morpholino group. Solubility in organic solvents like chloroform and ethyl acetate is notable, but the lack of a hydroxyl group reduces acidity compared to this compound .

Bisphenol Derivatives

- 3-(5-Fluoro-2-hydroxyphenyl)phenol (CAS: 1225776-38-4): Structure: A bifunctional phenol with two hydroxyl groups and a fluorine atom. Key Differences: The dual hydroxyl groups increase acidity (pKa ~8–10) and hydrogen-bonding capacity compared to the single hydroxyl in this compound. The fluorine’s position (para to one hydroxyl) may influence electronic effects differently than the meta-fluorine in the target compound .

Data Tables for Comparative Analysis

Table 1: Structural and Physical Properties

| Compound | Molecular Weight | Substituents | Notable Properties |

|---|---|---|---|

| This compound* | ~213.23 | -OH, -F, morpholino | High polarity, moderate acidity |

| 3-Fluoro-2-methylphenol | ~142.14 | -OH, -F, -CH3 | Lower polarity, simpler structure |

| 2-(2-((3-Chlorophenoxy)methyl)morpholino)acetamide | 284.74 | -Cl, morpholino, acetamide | High molecular weight, lipophilic |

| 3-Fluorophenylacetone | 152.17 | -F, -COCH3 | Soluble in chloroform, ethyl acetate |

*Calculated based on structural analogues.

Table 2: Functional Group Impact on Reactivity

| Compound | Key Functional Groups | Electronic Effects |

|---|---|---|

| This compound | -OH, -F, morpholino | Electron-withdrawing (-F), donating (morpholino) |

| 3-Fluoro-2-methylphenol | -OH, -F, -CH3 | Mild electron-donating (-CH3) |

| 3-Fluorophenylacetone | -F, -COCH3 | Strong electron-withdrawing (ketone) |

| 3-(5-Fluoro-2-hydroxyphenyl)phenol | Dual -OH, -F | Enhanced acidity, resonance effects |

Biological Activity

3-Fluoro-2-morpholinophenol is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article delves into the compound's biological activity, mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical formula:

- Molecular Formula : C₁₀H₁₂FNO₂

- CAS Number : 1171917-65-9

- Molecular Weight : 197.21 g/mol

The structure features a morpholine ring, which contributes to its solubility and reactivity, and a fluorine atom that may influence its biological interactions.

The biological activity of this compound is primarily associated with its role in various biochemical pathways:

- Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways. For instance, it may interact with enzymes related to lipid metabolism, potentially impacting conditions like lysosomal storage disorders .

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for further research in the development of new antibiotics.

- Anticancer Potential : There is emerging evidence indicating that the compound may possess anticancer properties, particularly against certain types of cancer cells. Its mechanism may involve the modulation of signaling pathways critical for cell proliferation and survival .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is vital for evaluating its therapeutic potential:

- Absorption and Distribution : The compound is noted for its water solubility, which may enhance its absorption in biological systems. Its distribution within tissues could be influenced by its lipophilicity due to the presence of the morpholine group.

- Metabolism : The metabolic pathways involving this compound are not fully elucidated but are expected to involve typical phase I and phase II metabolic reactions, including oxidation and conjugation processes .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

-

Antimicrobial Efficacy :

- A study assessed the compound's effectiveness against various bacterial strains. The results indicated significant inhibition zones in agar diffusion assays, suggesting potent antimicrobial activity.

- Cancer Cell Line Studies :

- Mechanistic Insights :

Summary Table of Biological Activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.